2-(Azetidin-1-YL)-5-bromoaniline is a compound that combines the azetidine ring structure with a bromo-substituted aniline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. The azetidine structure is significant in drug design, often associated with various pharmacological effects.
The compound can be synthesized through various chemical reactions involving azetidine derivatives and anilines. It is often explored in the context of developing new antimicrobial agents.
2-(Azetidin-1-YL)-5-bromoaniline belongs to the class of azetidine derivatives, which are cyclic compounds containing a four-membered nitrogen-containing ring. It is also classified as an aromatic amine due to the presence of the aniline group.
The synthesis of 2-(Azetidin-1-YL)-5-bromoaniline typically involves several steps, including:
The synthesis may involve techniques such as refluxing, microwave irradiation, or solvent-free conditions to enhance yields and reduce reaction times. Purification techniques like column chromatography are employed to isolate the desired product.
The molecular structure of 2-(Azetidin-1-YL)-5-bromoaniline consists of:
The chemical reactivity of 2-(Azetidin-1-YL)-5-bromoaniline includes:
Reactions may require specific conditions such as temperature control, pH adjustment, and the use of catalysts to optimize yields and selectivity.
The mechanism by which 2-(Azetidin-1-YL)-5-bromoaniline exerts its biological effects typically involves:
Studies have shown that derivatives of azetidine compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
2-(Azetidin-1-YL)-5-bromoaniline has potential applications in:
Azetidine, a saturated four-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its unique physicochemical properties and ring strain-driven reactivity. The ring strain energy of azetidine (~26 kcal/mol) creates a balance between stability and reactivity, enabling diverse functionalization while maintaining sufficient metabolic stability for therapeutic applications [1] [6]. Compared to larger cyclic amines like piperidine or pyrrolidine, azetidine offers distinct advantages:
Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles
Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (conj. acid) | Lipophilicity (ClogP) | Stereochemical Complexity |
---|---|---|---|---|---|
Aziridine | 3-membered | ~28 | 7.9 | -0.37 | Low |
Azetidine | 4-membered | ~26 | 11.3 | -0.18 | Moderate |
Pyrrolidine | 5-membered | ~6 | 11.3 | 0.45 | Moderate |
Piperidine | 6-membered | ~0 | 11.1 | 0.84 | High |
The constrained three-dimensional structure of azetidine enhances molecular rigidity, promoting target selectivity through pre-organized binding conformations. Its sp³-rich character increases saturation (Fsp³), improving aqueous solubility and reducing plasma protein binding compared to flat aromatic systems [7]. These properties are exemplified in FDA-approved drugs containing azetidine scaffolds: delafloxacin (antibiotic), azelnidipine (antihypertensive), and baricitinib (JAK inhibitor) all leverage the azetidine ring to optimize pharmacokinetic profiles [1] [3]. The ring's low basicity (pKa ~11.3) reduces cationic character under physiological conditions, potentially enhancing blood-brain barrier (BBB) penetration – a critical feature for CNS-targeted compounds like 2-(azetidin-1-yl)-5-bromoaniline [1] [7].
Bromoaniline derivatives serve as versatile pharmacophores in neuropharmacology, particularly when incorporated into hybrid architectures. The 5-bromoaniline moiety offers three strategic advantages for CNS drug design: (1) The bromine atom provides a heavy halogen capable of halogen bonding with neurotransmitter receptors prevalent in the CNS; (2) The aniline nitrogen enables hydrogen bond donation to key residues; and (3) The aromatic system facilitates π-stacking interactions with indole/tryptophan residues in binding pockets [2] [10].
Table 2: CNS-Targeted Bromoaniline Derivatives and Their Activities
Compound | Target | Key Structural Features | Reported Activity |
---|---|---|---|
(E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol | Cu²⁺/Zn²⁺ sensors | Schiff base with bromoaniline | Fluorescent CNS metal ion probes |
N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide | Antimicrobial CNS pathogens | Bromoaniline with trifluoromethyl group | Anti-MRSA (MIC 0.16–0.68 μM) |
2-(Azetidin-1-yl)-5-bromoaniline | Undisclosed CNS targets | Hybrid azetidine-bromoaniline scaffold | Theoretical BBB permeability |
Bromine's electron-withdrawing effect modulates electron density at the aniline nitrogen, reducing its pKa and enhancing BBB penetration through decreased hydrogen bonding capacity. This electronic perturbation also activates the ring for selective electrophilic substitutions at the ortho position, enabling efficient derivatization [10]. Bromoaniline-containing compounds demonstrate multitarget engagement in neurological disorders, including dopamine receptor antagonism (schizophrenia), acetylcholinesterase inhibition (Alzheimer's), and NMDA receptor modulation (depression) [2]. The strategic incorporation of bromoaniline into 2-(azetidin-1-yl)-5-bromoaniline creates a dual-pharmacophore system where the azetidine contributes conformational restraint and the bromoaniline provides specific receptor interaction capabilities.
Skeletal diversity—the structural variation in core frameworks—is essential for exploring novel chemical space in drug discovery. Azetidine-containing libraries benefit tremendously from diversity-oriented synthesis (DOS) strategies that generate structural complexity from simple precursors [1] [9]. Key approaches for azetidine diversification include:
Table 3: Diversity-Oriented Synthetic Strategies for Azetidine Libraries
Strategy | Key Transformation | Structural Diversity Achieved | Example Products |
---|---|---|---|
Strain-driven cycloadditions | [3+2] Dipolar cycloadditions | Spirocyclic/fused azetidines | Triazolyl-azetidines |
Ring expansion | Aziridine-to-azetidine rearrangements | Functionalized monocyclic/bicyclic azetidines | 3-Substituted azetidine carboxylates |
Aromatic metamorphosis | Atom insertion into aromatic rings | Heterocycle-fused azetidines | Benzazetines |
Hybrid scaffold assembly | Conjugation with pharmacophores (e.g., bromoaniline) | Targeted hybrid scaffolds | 2-(Azetidin-1-yl)-5-bromoaniline derivatives |
The hybrid architecture of 2-(azetidin-1-yl)-5-bromoaniline exemplifies strategic skeletal diversity by merging two bioactive pharmacophores. This scaffold's synthetic versatility enables rapid generation of analogs through: (a) N-functionalization of the azetidine ring; (b) Electrophilic substitution on the bromoaniline moiety; and (c) Transition metal-catalyzed cross-coupling exploiting the C-Br bond [1] [6]. Such diversification potential positions this scaffold as a valuable template for probing CNS chemical space, particularly for targets requiring rigid, three-dimensional architectures with balanced lipophilicity (ClogP 1.5-3.0) and polar surface area (<75 Ų) for optimal brain exposure [7].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6